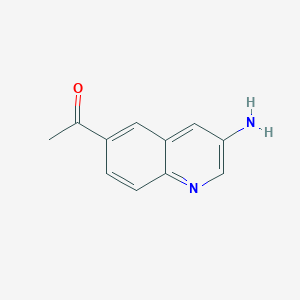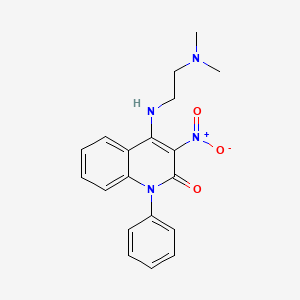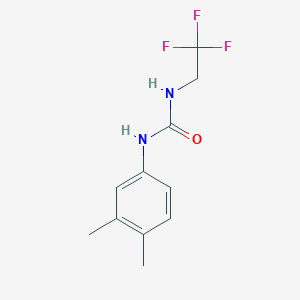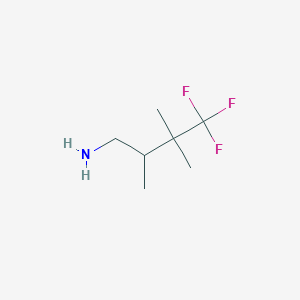![molecular formula C18H12N2O4 B2422771 N'-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide CAS No. 478259-88-0](/img/structure/B2422771.png)
N'-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate, which on further treatment with hydrazine hydrate gives naphtha[2,1-b]furan-2-carbohydrazide . The resulting compound is then treated with substituted aldehydes of 2-chloro-3-formylquinolines to give the Schiff base, which on treatment with chloro acetyl chloride gives the title compounds .Molecular Structure Analysis
The molecular structure of “N’-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide” can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N’-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide” include the reaction of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate, followed by treatment with hydrazine hydrate . The resulting compound is then treated with substituted aldehydes of 2-chloro-3-formylquinolines to give the Schiff base, which on treatment with chloro acetyl chloride gives the title compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “N’-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide” can be found in various chemical databases .Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Naphthalimide derivatives, including compounds similar to N'-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide, demonstrate extensive medicinal potential. These compounds interact with various biological entities through noncovalent bonds due to their π-deficient large conjugated planar structure. As a result, they show promise in medicinal applications, particularly as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. Furthermore, they serve as artificial ion receptors, fluorescent probes, and cell imaging agents, offering potential in real-time detection of ions and biomolecules and understanding biological processes (Huo-Hui Gong, et al., 2016).
Naphthoquinones and furano-naphthoquinones, related to the chemical structure , have also shown abilities to reduce cancer stemness and metastatic potential, marking them as potential anti-cancer agents. Studies have explored their origins, synthetic routes, derivatives, and anti-invasive mechanisms, with some furano-naphthoquinones entering clinical trials due to their potential to act directly on cancer stem cells and overcome chemotherapy resistance (N. Tsang, et al., 2017).
Chemical and Material Applications
The furan derivatives from plant biomass, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, hold significant promise as an alternative feedstock for the chemical industry, potentially replacing non-renewable hydrocarbon sources. These derivatives could pave the way for the production of various materials, including polymers, functional materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals, marking a significant stride in sustainable development (V. M. Chernyshev, et al., 2017).
Moreover, the Diels-Alder reaction, involving furanic dienes like furfural derivatives, is pivotal in the chemistry of renewable resources. It provides an atom-economic pathway for the synthesis of fine chemicals and the production of materials. Furfural and 5-(hydroxymethyl)furfural are recognized as biobased platform chemicals crucial for transitioning from oil-based refining to biorefining. The Diels-Alder cycloaddition of these furanic dienes with various dienophiles represents an environmentally friendly process, characterized by a 100% atom economy, showcasing the potential of these compounds in producing valuable low-molecular-weight products (K. Galkin, et al., 2021).
Wirkmechanismus
Target of Action
Related compounds have been found to act as potent antagonists of the melanin-concentrating hormone receptor 1 (mch-r1) .
Mode of Action
It’s known that similar furan-2-carbohydrazide derivatives exhibit intramolecular charge transfer , which could potentially influence their interaction with targets.
Pharmacokinetics
The compound’s physical properties such as melting point, boiling point, and molecular weight can be found in chemical databases .
Biochemische Analyse
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on how the effects of N’-(naphtho[2,1-b]furan-2-carbonyl)furan-2-carbohydrazide vary with different dosages in animal models .
Eigenschaften
IUPAC Name |
N'-(furan-2-carbonyl)benzo[e][1]benzofuran-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-17(15-6-3-9-23-15)19-20-18(22)16-10-13-12-5-2-1-4-11(12)7-8-14(13)24-16/h1-10H,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRKZAJBMAYMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methanone](/img/structure/B2422688.png)
![4-[Ethyl(phenyl)amino]-4-oxobutanoic acid](/img/structure/B2422689.png)


![(4-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2422694.png)
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2422695.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-5-bromo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2422696.png)

![2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2422701.png)
![4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid](/img/structure/B2422703.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2422704.png)



